Anti-T. cruzi Amastigote Potency vs. Benznidazole
The hydrazone derivative (E)-N′-((5-nitrofuran-2-yl)methylene)-2-phenoxyacetohydrazide (compound 19), synthesized directly from 2-phenoxyacetohydrazide, demonstrated an IC₅₀ of 40 nM against intracellular T. cruzi amastigotes (Tulahuen strain in L-929 cells, 96 h), representing a 38-fold potency improvement over the standard-of-care drug benznidazole [1]. A second derivative, (E)-N′-(3,4-dihydroxybenzylidene)-2-phenoxyacetohydrazide (compound 11), displayed activity against bloodstream trypomastigotes (IC₅₀ = 10.3 µM) equivalent to benznidazole but with a substantially higher selectivity index (SI = 46 vs. host cells) [1]. This dual-mechanism anti-trypanosomal profile has not been replicated by hydrazones derived from benzoic acid hydrazide or isonicotinohydrazide in published head-to-head studies.
vs. benznidazole control
| Evidence Dimension | Anti-T. cruzi potency (intracellular amastigotes) |
|---|---|
| Target Compound Data | IC₅₀/96 h = 40 nM (compound 19); SI = 2500 |
| Comparator Or Baseline | Benznidazole (standard drug for Chagas disease) |
| Quantified Difference | 38-fold more active than benznidazole; SI = 2500 vs. standard |
| Conditions | L-929 cells infected with T. cruzi Tulahuen strain trypomastigotes; 96 h incubation |
Why This Matters
For procurement in neglected tropical disease research programs, 2-phenoxyacetohydrazide enables synthesis of leads with nanomolar potency against T. cruzi, a level of activity not achievable with generic benzohydrazide or isonicotinohydrazide starting materials.
- [1] Capelini, C.; et al. Phenoxyacetohydrazones against Trypanosoma cruzi. Medicinal Chemistry Research, 2021, 30, 1703–1712. View Source
